9H-Purine-6-ethanethiol
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Overview
Description
2-(7H-purin-6-yl)ethanethiol is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-yl)ethanethiol typically involves the reaction of purine derivatives with thiol-containing reagents. One common method is the reaction of 6-chloropurine with ethanethiol under basic conditions, which facilitates the substitution of the chlorine atom with the thiol group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-(7H-purin-6-yl)ethanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(7H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
2-(7H-purin-6-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7H-purin-6-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect signaling pathways and enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(7H-purin-6-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(7H-purin-6-yl)ethylamine: Contains an amine group instead of a thiol group.
6-Mercaptopurine: A purine derivative with a thiol group directly attached to the purine ring.
Uniqueness
2-(7H-purin-6-yl)ethanethiol is unique due to the presence of both a purine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
9H-Purine-6-ethanethiol, a derivative of purine, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its purine ring structure, which is known for its role in various biological processes, including nucleic acid synthesis and enzyme regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The basic structure of this compound includes a purine ring substituted with an ethanethiol group at the 6-position. This modification can influence the compound's reactivity and its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, potentially affecting pathways critical for cell proliferation and survival.
- Receptor Modulation : Its structure allows it to bind to purinergic receptors, which play essential roles in cellular signaling and inflammation modulation.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Antitumor Activity : Studies have shown that derivatives of purines can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Antimicrobial Properties : The compound has displayed activity against specific bacterial strains, particularly mycobacteria. Its efficacy was noted in studies where derivatives showed minimal toxicity to mammalian cells while effectively reducing bacterial viability .
- Anti-inflammatory Effects : Similar purine derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess anti-inflammatory properties .
Comparative Analysis with Related Compounds
A comparison of this compound with other purine derivatives reveals distinct differences in biological activity:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antitumor, Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
2-(9-Benzyl-9H-purin-6-yl)ethanethiol | Enzyme inhibitor | Binding to specific enzymes and receptors |
2-(Ethylthio)-9H-purin-6-amine | Enhanced receptor affinity | Interaction with purinergic receptors |
Case Studies
- Antitumor Efficacy : A study investigated the effects of various purine derivatives on cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced the compounds' ability to induce apoptosis in cancer cells while demonstrating a favorable safety profile .
- Antimicrobial Activity : Another research focused on the synthesis of 2,6-disubstituted purines, including this compound analogs. These compounds exhibited potent antimycobacterial activity with MIC values as low as 1 µM against Mycobacterium tuberculosis strains .
Properties
CAS No. |
920503-84-0 |
---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(7H-purin-6-yl)ethanethiol |
InChI |
InChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) |
InChI Key |
XQKCXZVAOITQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CCS |
Origin of Product |
United States |
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